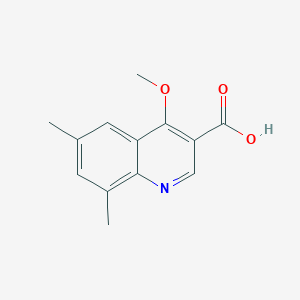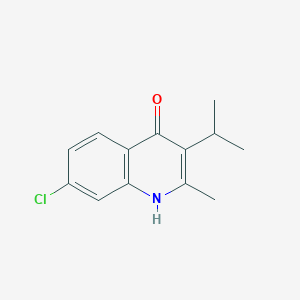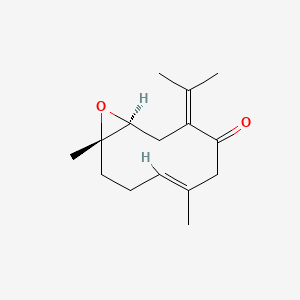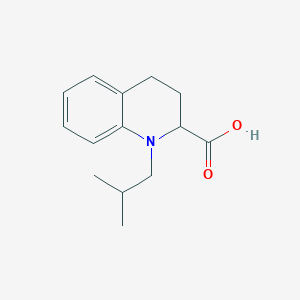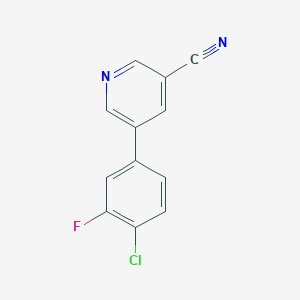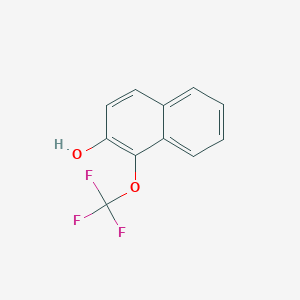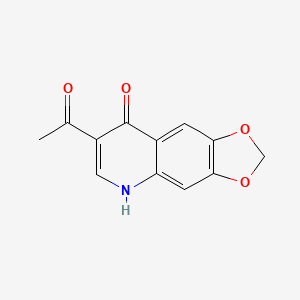
1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- typically involves multi-step organic reactions. Common starting materials might include quinoline derivatives and dioxolane compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA. The compound could exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the compound .
Isoquinoline: Another structural isomer with different biological activities.
Dioxolane: A component of the compound’s structure, known for its stability and reactivity.
Uniqueness
1,3-Dioxolo(4,5-g)quinolin-8(5H)-one, 7-acetyl- is unique due to its specific arrangement of functional groups, which might confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
34841-19-5 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
7-acetyl-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C12H9NO4/c1-6(14)8-4-13-9-3-11-10(16-5-17-11)2-7(9)12(8)15/h2-4H,5H2,1H3,(H,13,15) |
InChI Key |
OIGOIFAZOIJSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


